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molecular formula C7H15NSi B8486533 2-Methyl-2-(trimethylsilyl)propanenitrile CAS No. 50638-76-1

2-Methyl-2-(trimethylsilyl)propanenitrile

Cat. No. B8486533
M. Wt: 141.29 g/mol
InChI Key: GARDQTDJOGFUOQ-UHFFFAOYSA-N
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Patent
US04414372

Procedure details

2-(Trimethylsilyl)isobutyronitrile was prepared by the following procedure. To a stirred solution of 30.2 g (0.29 mole) of diisopropylamine in 220 ml of THF under argon was added at 0°-5° 184 ml of 1.58 M n-butyl lithium/hexane at a rate such that the temperature did not exceed 6°. After 15 min. 20 g (0.29 mole) of isobutyronitrile was added at 0°-5°. After 20 min., 47.3 g (0.44 mole) of chlorotrimethylsilane was added. After standing 18 h at room temperature, the mixture was filtered under argon and the filtrate was evaporated in vacuo to a solid which was extracted with ether and filtered. The filtrate was evaporated in vacuo to give 30.51 g (74%) of 2-(trimethysilyl)isobutyronitrile as a pale yellow watersensitive solid. Anal. Calcd. for C7H15NS: C, 59.50; H, 10.70; N, 9.92. Found: C, 59.60; H, 11.07; N, 9.74. I.R. (CCl4): 2220 cm-1 (C≡N), 847 cm-1, 1255 cm-1 (SiMe3). NMR (90 MHz): δ0.22 (9H, SiCH3); δ1.35 (6H, CCH3).
Quantity
30.2 g
Type
reactant
Reaction Step One
Name
n-butyl lithium hexane
Quantity
184 mL
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
47.3 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.CCCCCC.[C:19](#[N:23])[CH:20]([CH3:22])[CH3:21].Cl[Si:25]([CH3:28])([CH3:27])[CH3:26]>C1COCC1>[CH3:26][Si:25]([CH3:28])([CH3:27])[C:20]([CH3:22])([CH3:21])[C:19]#[N:23] |f:1.2|

Inputs

Step One
Name
Quantity
30.2 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
n-butyl lithium hexane
Quantity
184 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Name
Quantity
220 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(C(C)C)#N
Step Three
Name
Quantity
47.3 g
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-(Trimethylsilyl)isobutyronitrile was prepared by the following procedure
CUSTOM
Type
CUSTOM
Details
did not exceed 6°
WAIT
Type
WAIT
Details
After 20 min.
Duration
20 min
WAIT
Type
WAIT
Details
After standing 18 h at room temperature
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered under argon
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo to a solid which
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C[Si](C(C#N)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 30.51 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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